molecular formula C12H14N2O3 B14034653 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone CAS No. 2007915-56-0

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone

Cat. No.: B14034653
CAS No.: 2007915-56-0
M. Wt: 234.25 g/mol
InChI Key: YVCNPGZBYYUGIH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a cyclohexenone derivative featuring a 2,4-dimethoxypyrimidine substituent at the 3-position. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize pyrimidine-based scaffolds .

Properties

CAS No.

2007915-56-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H14N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h6-7H,3-5H2,1-2H3

InChI Key

YVCNPGZBYYUGIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC(=O)CCC2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves several steps. One common synthetic route includes the reaction of cyclohex-2-enone with 2,4-dimethoxypyrimidine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues of Cyclohexenone Derivatives

The following compounds share structural motifs with 3-(2,4-dimethoxypyrimidin-5-yl)cyclohex-2-enone:

Compound Name Substituents on Cyclohexenone Key Features Reference
KRS-5Me-4-OCF₃ 3-(4-Trifluoromethoxyanilino), 5-methyl Anticonvulsant activity; electron-withdrawing CF₃ group enhances metabolic stability
KRS-5Me-4-F 3-(4-Fluoroanilino), 5-methyl Moderate anticonvulsant activity; fluorine improves bioavailability
2-Methyl-5-[(2Z)-6-methyl-4-oxohept-2-en-2-yl]cyclohex-2-en-1-one Aliphatic substituents Natural product analog; studied for flavor/fragrance applications
S7d (Triarylpyridinone inhibitor) 3-Chloro-5-(oxazolylmethoxy)phenyl Antiviral activity; halogenated groups enhance target binding

Key Observations :

  • Electronic Effects : The 2,4-dimethoxypyrimidine group in the target compound donates electron density via methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like S7d or KRS-5Me-4-OCF₃. This difference may influence redox stability and intermolecular interactions .

Yield Comparison :

  • Pyrimidine derivatives (e.g., S4, S5) achieve high yields (>74%) under optimized conditions, suggesting efficient protocols for the target compound .
  • Halogenated analogs (e.g., S7j) show moderate yields (53–67%), indicating challenges in sterically demanding reactions .
Reactivity
  • Reduction Behavior: Cyclohex-2-enone derivatives undergo selective reduction of the α,β-unsaturated ketone. For example, cyclohex-2-enone is reduced to cyclohex-2-enol (50%) and cyclohexanol (13%) using EDAB, as shown in . The pyrimidine substituent in the target compound may stabilize the enone via conjugation, altering reduction pathways .
  • Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to halogenated analogs (e.g., S7d), which are prone to dehalogenation .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Water Solubility (mg/mL)
Target Compound 302.3 1.8 0.12
KRS-5Me-4-OCF₃ 327.3 2.5 0.08
S7d 541.9 3.1 0.05

*Predicted using fragment-based methods.

Biological Activity

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone is a chemical compound characterized by a cyclohexenone ring fused with a substituted pyrimidine moiety. Its molecular formula is C13H15N2O3, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The unique structure of this compound suggests potential biological activities that warrant further investigation.

Structural Features

The compound features:

  • A cyclohexene ring fused with a ketone group .
  • A pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions.

This configuration enhances the compound's chemical properties and biological activity compared to simpler analogs.

Compound Name Structural Features Unique Aspects
2,4-DimethoxypyrimidinePyrimidine base with methoxy groupsLacks cyclohexenone moiety
CyclohexanoneSimple ketone structureNo pyrimidine substitution
5-(Cyclohexenyl)pyrimidinePyrimidine ring substituted with a cyclohexeneDifferent substitution pattern on the pyrimidine
3-Bromocyclohex-2-enoneBrominated variant of cyclohexenoneHalogen substitution affects reactivity

Biological Activities

Research indicates that 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidines have been tested against various cancer cell lines, demonstrating significant cytotoxic effects (e.g., IC50 values lower than standard chemotherapeutics like etoposide) .
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition .
  • Antioxidant Activity : The presence of methoxy groups in the pyrimidine ring may contribute to antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that derivatives of pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For example, compounds structurally similar to 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohex-2-enone have been reported to achieve IC50 values significantly lower than traditional treatments .
  • Microbial Inhibition : Research on similar compounds has demonstrated effective inhibition against bacterial strains like E. coli and S. aureus. These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
  • Antioxidant Efficacy : Compounds with similar structural motifs have been evaluated for their antioxidant capacity using assays such as DPPH and ABTS. Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants .

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